6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride
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Description
Synthesis Analysis
The synthesis of spiro compounds, which are a class of organic compounds that include a spiro[benzofuran-piperidine] moiety, has been explored in various studies. For instance, a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold was synthesized in five steps with an overall yield of 47%, demonstrating the feasibility of constructing such complex molecules . Similarly, the synthesis of a spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivative was achieved by treating a precursor compound with N-bromosuccinimide (NBS) in chloroform, followed by further reactions in the presence or absence of water to yield various spiro derivatives . These studies highlight the synthetic strategies and chemical transformations that can be employed to create spiro[benzofuran-piperidine] compounds.
Molecular Structure Analysis
The molecular structure of spiro compounds is often confirmed using spectroscopic methods such as NMR and X-ray diffraction. For example, the structure of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold was elucidated using NOESY NMR and X-ray diffraction, which demonstrated the orientation of side chains in a well-defined manner . This indicates that the molecular structure of spiro[benzofuran-piperidine] compounds can be complex
Scientific Research Applications
Spiro-piperidine Compounds and σ-Receptor Affinity
Research by Maier and Wünsch (2002) delves into the synthesis of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], which includes compounds like 6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride. These compounds are evaluated for their affinity for σ1- and σ2-receptors, crucial in studying various neurological processes and disorders. The study highlights the impact of different substituents on the nitrogen atom and the methoxy group in enhancing σ1-receptor affinity, thus providing insights into receptor interactions and potential therapeutic applications (Maier & Wünsch, 2002).
Pharmacological Characterization
Wiese et al. (2009) focus on the pharmacological characterization of 1'-benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]. Their research emphasizes its potent sigma1 receptor ligand property with high selectivity, which is pivotal in understanding its interaction with various receptors, ion channels, and neurotransmitter transporters. This study contributes significantly to the potential therapeutic applications of such compounds in treating neuropathic pain and other neurological disorders (Wiese et al., 2009).
PET Radiotracer Synthesis and Structure-Affinity Relationships
Maestrup et al. (2009) explore the synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers. This study investigates structure-affinity relationships and in vitro metabolic stability, which are essential for the development of radiotracers in neuroimaging. The findings contribute to the understanding of the metabolic pathways of such compounds, paving the way for their use in diagnostic imaging and research on neurological disorders (Maestrup et al., 2009).
properties
IUPAC Name |
5-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-11-3-2-10-9-16-13(12(10)8-11)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWELLMQRYPKNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(COC23CCNCC3)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride |
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